2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-hydroxybenzoic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of new drugs and therapeutic agents. Its structure is similar to that of certain biologically active molecules, making it a candidate for drug design and discovery.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In industrial processes, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, the compound can exert its antimicrobial and anticancer effects .
Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to modulate cellular signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
2,4-Diamino-6-methylpyrimidin-5-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:
2,4-Diamino-6-hydroxypyrimidine: This compound has a similar pyrimidine core but with a hydroxyl group instead of a methyl group.
2-Amino-4,6-dimethylpyrimidine 2-hydroxybenzoate: This compound has two methyl groups on the pyrimidine ring and exhibits distinct chemical and biological properties.
Trimethoprim: A well-known antibacterial drug that also contains a diaminopyrimidine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
61581-06-4 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(2,4-diamino-6-methylpyrimidin-5-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C12H12N4O3/c1-6-9(10(13)16-12(14)15-6)19-11(18)7-4-2-3-5-8(7)17/h2-5,17H,1H3,(H4,13,14,15,16) |
InChI Key |
PSQRROLPNNBTDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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